What is Diazepam-d5 and its chemical properties
What is Diazepam-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diazepam-d5, a deuterated analog of Diazepam. It details its chemical properties, synthesis, and applications in analytical and metabolic studies, with a focus on its role as an internal standard for quantitative analysis.
Introduction
Diazepam-d5 is a stable, isotopically labeled form of Diazepam, a well-known benzodiazepine used for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2] In Diazepam-d5, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[3] This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to unlabeled Diazepam. Its primary application is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Diazepam in biological matrices and pharmaceutical formulations.[1][3]
Chemical and Physical Properties
The fundamental chemical and physical properties of Diazepam-d5 are summarized in the table below. These properties are critical for its use in analytical chemistry, influencing factors such as solubility, storage, and chromatographic behavior.
| Property | Value | Source(s) |
| IUPAC Name | 7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | [4] |
| CAS Number | 65854-76-4 | [3][5][6] |
| Molecular Formula | C₁₆H₈D₅ClN₂O | [3][5][6] |
| Molecular Weight | 289.77 g/mol | [4][5] |
| Exact Mass | 289.10300 Da | [4][5] |
| Melting Point | 131.5-134.5°C | [5] |
| Appearance | A neat solid | [3] |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C | [3] |
| SMILES | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C)C3=CC=C(Cl)C=C32)=O | [3] |
| InChI | InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | [3][4] |
| InChIKey | AAOVKJBEBIDNHE-VIQYUKPQSA-N | [3][4] |
Synthesis of Diazepam-d5
The synthesis of Diazepam-d5 involves the introduction of five deuterium atoms onto a precursor molecule, followed by the construction of the benzodiazepine ring system. While specific proprietary methods may vary, a general synthetic approach can be inferred from established organic chemistry principles for synthesizing Diazepam and other deuterated compounds.[7][8][9] A plausible synthetic route begins with a deuterated precursor, which is then elaborated to form the final product.
A key intermediate is often a deuterated benzophenone derivative, which is then reacted to form the seven-membered diazepine ring.[7][9]
Experimental Protocol: General Synthesis
A common method for synthesizing the diazepam core involves the reaction of 2-amino-5-chlorobenzophenone with a glycine derivative, followed by methylation.[9] For Diazepam-d5, the starting material would be 2-amino-5-chloro-(phenyl-d5)-benzophenone.
-
Acylation: 2-amino-5-chloro-(phenyl-d5)-benzophenone is reacted with glycine ethyl ester in a suitable solvent such as pyridine. This forms the amide linkage necessary for the subsequent cyclization.
-
Cyclization: The intermediate is heated, often in the presence of a base, to facilitate the intramolecular cyclization, yielding 7-chloro-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one (Nordiazepam-d5).
-
Methylation: The resulting nordiazepam-d5 is then N-methylated at the 1-position using a methylating agent like methyl sulfate or methyl iodide in the presence of a base (e.g., sodium ethoxide) to yield the final Diazepam-d5 product.[9]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity (≥98%).
Analytical Methodologies and Applications
Diazepam-d5 is primarily used as an internal standard for the quantitative analysis of Diazepam. Because it co-elutes with unlabeled Diazepam during chromatography but is distinguishable by its higher mass in mass spectrometry, it can be used to correct for sample loss during preparation and for variations in instrument response.[3]
Experimental Protocol: Quantification of Diazepam in Plasma using LC-MS/MS
This protocol outlines a typical procedure for analyzing Diazepam in a plasma sample.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma sample, add a known, fixed amount of Diazepam-d5 solution (e.g., 100 ng/mL in methanol).
-
Vortex the sample to ensure thorough mixing.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the Diazepam and Diazepam-d5 from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used.[10] An isocratic mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid, is pumped at a constant flow rate.[11]
-
Mass Spectrometry (MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Diazepam and Diazepam-d5.
-
Example transition for Diazepam: m/z 285 → 193
-
Example transition for Diazepam-d5: m/z 290 → 198
-
-
Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Diazepam and a constant concentration of Diazepam-d5. The peak area ratio of the analyte (Diazepam) to the internal standard (Diazepam-d5) is plotted against the analyte concentration. The concentration of Diazepam in the unknown sample is then determined from this calibration curve.
-
Metabolism
The metabolic pathway of Diazepam-d5 is expected to be identical to that of unlabeled Diazepam, as the deuterium substitution on the phenyl ring does not typically affect the primary sites of metabolic transformation. Diazepam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[12][13]
The major metabolic pathways are:
-
N-demethylation: Mediated by CYP2C19 and CYP3A4, this pathway converts Diazepam to its major active metabolite, nordiazepam (desmethyldiazepam).[12][13]
-
3-hydroxylation: A minor pathway, mediated by CYP3A4, that converts Diazepam to another active metabolite, temazepam.[12][13]
These primary metabolites are further metabolized. Nordiazepam is hydroxylated by CYP3A4 to form oxazepam. Temazepam can also be demethylated to form oxazepam.[12][13] Finally, oxazepam is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes (such as UGT2B15 and UGT2B7) and excreted in the urine.[12]
Safety and Handling
Diazepam-d5 is intended for research and forensic applications.[3] As a derivative of Diazepam, it is classified as a controlled substance in many jurisdictions (e.g., Schedule IV in the United States).[3] Users must comply with all applicable regulations for handling, storage, and disposal.
GHS Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H332: Harmful if inhaled[4]
-
H351: Suspected of causing cancer[4]
Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling this compound.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6]
References
- 1. DIAZEPAM-D5 | 65854-76-4 [chemicalbook.com]
- 2. psychdb.com [psychdb.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diazepam-d5 | C16H13ClN2O | CID 45358967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diazepam-d5 | CAS#:65854-76-4 | Chemsrc [chemsrc.com]
- 6. Diazepam-d5 | CAS 65854-76-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. eugenomic.com [eugenomic.com]
